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molecular formula C24H32N4O6 B8742675 1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione CAS No. 70788-93-1

1,4-Dihydroxy-5,8-bis((2-((2-hydroxypropyl)amino)ethyl)amino)anthracene-9,10-dione

Cat. No. B8742675
M. Wt: 472.5 g/mol
InChI Key: JUYSBXZDJLEGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04389399

Procedure details

A mixture of 6.0 g of 1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthraquinone dihydrochloride (prepared according to the procedure given in Example 32 of U.S. Pat. No. 4,197,249) and 60 ml of methanol may be treated with ammonia gas under the procedure of Example 1 to give the corresponding free base 201, 1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]-anthraquinone.
Name
1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthraquinone dihydrochloride
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[OH:3][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH:32]([OH:34])[CH3:33])[CH:12]=[CH:13][C:14]=3[NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH:24]([OH:26])[CH3:25])[C:9](=[O:35])[C:8]=2[C:7]([OH:36])=[CH:6][CH:5]=1.N>CO>[OH:36][C:7]1[C:8]2[C:9](=[O:35])[C:10]3[C:15](=[C:14]([NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH:24]([OH:26])[CH3:25])[CH:13]=[CH:12][C:11]=3[NH:27][CH2:28][CH2:29][NH:30][CH2:31][CH:32]([OH:34])[CH3:33])[C:16](=[O:18])[C:17]=2[C:4]([OH:3])=[CH:5][CH:6]=1 |f:0.1.2|

Inputs

Step One
Name
1,4-dihydroxy-5,8-bis[2-(2-hydroxypropylamino)ethylamino]anthraquinone dihydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.Cl.OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCC(C)O)NCCNCC(C)O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NCCNCC(C)O)NCCNCC(C)O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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